molecular formula C19H21ClN2O3S B2791879 2-chloro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide CAS No. 1005298-95-2

2-chloro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide

Cat. No.: B2791879
CAS No.: 1005298-95-2
M. Wt: 392.9
InChI Key: TYZIZMMAYAFNQY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the tetrahydroquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the isobutyryl group: This step involves the acylation of the tetrahydroquinoline core using isobutyryl chloride in the presence of a base such as triethylamine.

    Sulfonamide formation: The final step involves the reaction of the chlorinated intermediate with benzenesulfonamide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Substitution reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and reduction: The tetrahydroquinoline core can be oxidized to the corresponding quinoline or reduced to a fully saturated amine.

    Hydrolysis: The isobutyryl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution reactions: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products

    Substitution reactions: Products depend on the nucleophile used, such as azides, thiols, or ethers.

    Oxidation: Quinoline derivatives.

    Reduction: Saturated amine derivatives.

    Hydrolysis: Carboxylic acids.

Scientific Research Applications

2-chloro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It is used in the development of novel therapeutic agents due to its potential pharmacological properties.

    Drug Discovery: The compound serves as a lead compound or a scaffold for the synthesis of new drug candidates.

    Chemical Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-chloro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-6-fluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide: This compound is structurally similar and has potential therapeutic applications.

    2-chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: Another structurally related compound used in chemoproteomic and ligandability studies.

Uniqueness

2-chloro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound in various scientific research applications, particularly in the fields of medicinal chemistry and drug discovery.

Biological Activity

2-chloro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which combines a sulfonamide group with a tetrahydroquinoline moiety, suggesting possible pharmacological applications. This article reviews the biological activity of this compound based on available research findings, including its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of sulfonamides often relates to their ability to inhibit specific enzymes or receptors in biological systems. In the case of this compound:

  • COX Inhibition : Similar compounds have been reported to exhibit cyclooxygenase (COX) inhibitory activity. COX enzymes are crucial in the inflammatory process and pain signaling pathways. The presence of a sulfonamide group is often linked to enhanced COX-2 selectivity and inhibitory potency .
  • Antimicrobial Activity : Sulfonamides are traditionally known for their antibacterial properties. Studies suggest that modifications in the molecular structure can influence their efficacy against various bacterial strains.

In Vitro Studies

Recent studies have demonstrated that sulfonamide derivatives can exhibit significant biological activities:

  • Anti-inflammatory Activity : Compounds with similar structures have shown promising results in reducing inflammation. For instance, a study indicated that certain quinazolinone derivatives with sulfonamide groups exhibited COX-2 inhibition ranging from 21% to 47% at varying concentrations . This suggests that this compound may also possess similar anti-inflammatory properties.

Case Studies

Several case studies have highlighted the biological effects of related sulfonamide compounds:

  • Cardiovascular Effects : A study investigated the effects of various benzenesulfonamides on perfusion pressure and coronary resistance using isolated rat heart models. Some derivatives showed a decrease in perfusion pressure, indicating potential cardiovascular benefits .
  • Antimicrobial Efficacy : Research on related sulfonamides has demonstrated their effectiveness against resistant bacterial strains. While specific data on the antimicrobial activity of this compound is limited, its structural analogs have shown promise against Gram-positive and Gram-negative bacteria.

Data Table

The following table summarizes the biological activity data from related compounds:

Compound NameStructure TypeCOX-2 Inhibition (%)Antimicrobial ActivityCardiovascular Effect
Compound AQuinazolinone47.1 at 20 µMModerateDecrease in pressure
Compound BBenzene Sulfonamide39.1 at 10 µMHighNo significant effect
Compound CTetrahydroquinolineTBDTBDTBD

Properties

IUPAC Name

2-chloro-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O3S/c1-13(2)19(23)22-11-5-6-14-9-10-15(12-17(14)22)21-26(24,25)18-8-4-3-7-16(18)20/h3-4,7-10,12-13,21H,5-6,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYZIZMMAYAFNQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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